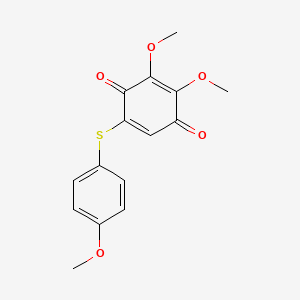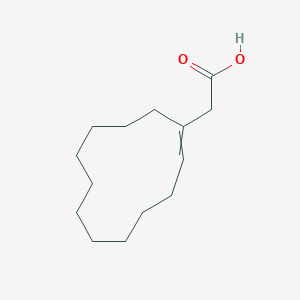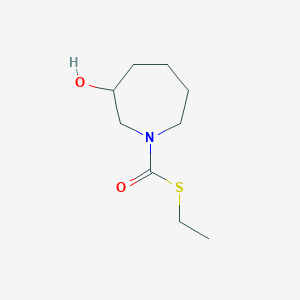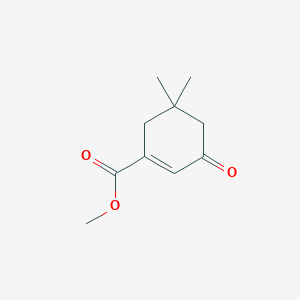
2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione is an organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a cyclohexa-2,5-diene-1,4-dione core substituted with methoxy and sulfanyl groups, making it a subject of interest in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in redox cycling and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mécanisme D'action
The mechanism of action of 2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. The compound’s redox activity allows it to interact with cellular components, potentially leading to the modulation of oxidative stress and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione: Similar structure but with a methyl group instead of a sulfanyl group.
2,3-Dimethoxy-1,4-naphthoquinone: A naphthoquinone derivative with similar redox properties.
Uniqueness
2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Propriétés
Numéro CAS |
68160-34-9 |
|---|---|
Formule moléculaire |
C15H14O5S |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
2,3-dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H14O5S/c1-18-9-4-6-10(7-5-9)21-12-8-11(16)14(19-2)15(20-3)13(12)17/h4-8H,1-3H3 |
Clé InChI |
LHRNLKDXTYQEAZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)SC2=CC(=O)C(=C(C2=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)

